1-(4-benzylpiperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Antiviral Applications
A derivative closely related to the specified compound has been identified as a potent inhibitor of HIV-1 attachment. This was achieved by evolving the core structure from indole to azaindoles, leading to the discovery of two compounds, BMS-377806 and BMS-488043, which demonstrated significant antiviral activity against HIV-1 in clinical studies. These compounds interfere with the interaction between viral gp120 and the host cell receptor CD4, thus providing proof of concept for this mechanistic class in antiviral therapy (Tao Wang et al., 2009).
Anticancer Activity
Research has synthesized several derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione and evaluated them for their anticancer activity. Most compounds displayed moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109, in vitro, highlighting their potential as cancer therapeutic agents (Jun Jiang, Feng Xu, Han-gui Wu, 2016).
Anticonvulsant Properties
Compounds structurally related to the targeted chemical have been synthesized and tested for anticonvulsant activity. Studies involving several derivatives showed efficacy in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. This indicates their potential utility in treating seizure disorders (K. Kamiński, S. Rzepka, J. Obniska, 2011).
Antibacterial Applications
Benzyl piperazine derivatives combined with pyrimidine and isoindolinedione frameworks have been synthesized and evaluated for their antibacterial activity. These compounds were developed using microwave-assisted synthesis and have shown promising antibacterial properties, further expanding the chemical's application scope in combating bacterial infections (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves speculating on potential future research directions, novel applications, or methods of synthesis for the compound.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c33-26(30-13-7-2-8-14-30)21-32-20-24(23-11-5-6-12-25(23)32)27(34)28(35)31-17-15-29(16-18-31)19-22-9-3-1-4-10-22/h1,3-6,9-12,20H,2,7-8,13-19,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGQHXDAGMQDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione |
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